molecular formula C14H21NO B1270552 (-)-cis-2-Benzylaminocyclohexanemethanol CAS No. 71581-93-6

(-)-cis-2-Benzylaminocyclohexanemethanol

Cat. No. B1270552
CAS RN: 71581-93-6
M. Wt: 219.32 g/mol
InChI Key: BRQFIORUNWWNBM-ZIAGYGMSSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

1. Synthesis of Saturated Isoindolo-Fused Heterocycles

The application of cis-2-aminocyclohexanemethanol, a closely related compound to (-)-cis-2-Benzylaminocyclohexanemethanol, is found in the synthesis of saturated isoindolo-fused heterocycles. These compounds are important in pharmaceutical research and material science. This process is exemplified in the reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with cis-2-aminocyclohexanemethanol, leading to the formation of cis-isoindolo[2,1-a][3,1]benzoxazine derivatives (Stájer et al., 2002).

2. Modeling Reactive Intermediates in Enzyme Catalysis

The compound cis,cis-1,3,5-tris[(E,E)-3-(2-furyl)acrylideneamino]cyclohexane, structurally related to (-)-cis-2-Benzylaminocyclohexanemethanol, has been used to synthesize complexes that serve as structural models for reactive intermediates in the catalytic cycles of zinc enzymes like carbonic anhydrase and liver alcohol dehydrogenase (Cronin & Walton, 2003).

3. Understanding Solvent Effects on Cis-Trans Isomerization

In a study focusing on the solvent effects on cis-to-trans isomerization, cis-4-hydroxyazobenzene, structurally similar to (-)-cis-2-Benzylaminocyclohexanemethanol, was used. This research provides insights into the stability and reactivity of cis-structures in different solvents, which is significant for understanding the behavior of similar compounds in various environments (Kojima et al., 2005).

4. Catalytic Systems for Synthesis of Biologically Important Compounds

cis-1,2-Cyclohexanediol, a compound related to (-)-cis-2-Benzylaminocyclohexanemethanol, has been shown to be an efficient ligand in a Cu-catalytic system. This system is used for the synthesis of aryl, heteroaryl, and vinyl sulfides, which are important in biological and pharmaceutical research (Kabir et al., 2010).

5. Hyperconjugative Interactions and Conformational Equilibrium

Research into the conformational behavior of cis-2-substituted cyclohexanes, which are structurally related to (-)-cis-2-Benzylaminocyclohexanemethanol, has shed light on the importance of hyperconjugative interactions. These interactions influence the conformational equilibrium and are relevant in understanding the behavior of cyclohexane derivatives in chemical reactions (Francisco et al., 2019).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about a certain aspect of the compound’s chemistry, I would be happy to try to help further.


properties

IUPAC Name

[(1S,2R)-2-(benzylamino)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFIORUNWWNBM-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-cis-2-Benzylaminocyclohexanemethanol

CAS RN

71581-93-6
Record name (1S,2R)-2-[(Phenylmethyl)amino]cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71581-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-cis-2-Benzylaminocyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AE Lovely, TJ Wenzel - Chirality: The Pharmacological …, 2008 - Wiley Online Library
Enantiomeric discrimination is observed in the 1 H and 13 C NMR spectra of secondary and tertiary amines in the presence of (−)‐(18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid (1). …
Number of citations: 40 onlinelibrary.wiley.com
M Del Bubba, A Cincinelli, L Checchini… - Journal of Chromatography …, 2011 - Elsevier
… cis-2-Benzylaminocyclohexanemethanol 48 (1S,2R)-(−) 58 (1R,2S)-(+) 1.50 1.7 2-Propanol/… was achieved also for cis-2-benzylaminocyclohexanemethanol enantiomers (α = 1.50, R S …
Number of citations: 9 www.sciencedirect.com
RJ Goodridge, TW Hambley… - Australian journal of …, 1986 - CSIRO Publishing
The cis -and trans-fused 1-benzyl-1,4,4a,5,6,7,8,8a-octahydro-3,2,1- benzoxathiazine 2- oxides and cis - and trans-fused 1-benzyl-2-phenyl-1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-…
Number of citations: 27 www.publish.csiro.au
NH Pham, TJ Wenzel - Chirality, 2012 - Wiley Online Library
… For α-methylaminomethylbenzylalcohol (12), 2-tert-butylamino-1-phenylethanol (13), and cis-2-benzylaminocyclohexanemethanol (15), the enantiomeric discrimination of the aromatic …
Number of citations: 12 onlinelibrary.wiley.com
Y Aoki, H Nohira - Chemistry letters, 1993 - journal.csj.jp
… The salts of 4 were recrystallized Fig.2. cis-2-Benzylaminocyclohexanemethanol. with 95%-ethanol as the resolving solvent. The (1S, 2R)-(–)-isomer. …
Number of citations: 6 www.journal.csj.jp

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